molecular formula C9H13NO B13110718 2-(4-Methylpyridin-2-YL)propan-2-OL CAS No. 40472-49-9

2-(4-Methylpyridin-2-YL)propan-2-OL

Cat. No.: B13110718
CAS No.: 40472-49-9
M. Wt: 151.21 g/mol
InChI Key: JEMARLRZQMPEEW-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-2-ol typically involves the reaction of 4-methylpyridine with acetone under specific conditions. One common method is the condensation reaction between 4-methylpyridine and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as halogens and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Methylpyridin-2-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylpyridin-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyridin-3-yl)propan-2-ol
  • 2-(4-Methylpyridin-2-yl)ethanol
  • 2-(4-Methylpyridin-2-yl)butan-2-ol

Uniqueness

2-(4-Methylpyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 2-position and the methyl group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

CAS No.

40472-49-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-4-5-10-8(6-7)9(2,3)11/h4-6,11H,1-3H3

InChI Key

JEMARLRZQMPEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)O

Origin of Product

United States

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